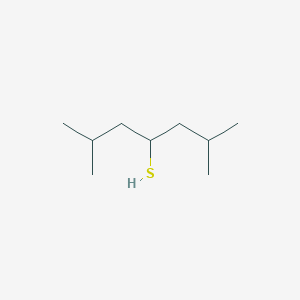
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO6S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate typically involves the chlorosulfonylation of methyl 3,5-dimethoxybenzoate. This reaction is carried out by treating methyl 3,5-dimethoxybenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C9H10O4} + \text{ClSO3H} \rightarrow \text{C10H11ClO6S} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of inert solvents such as chlorocarbons or acetonitrile is common to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions.
Hydrolysis: Typically carried out in the presence of water or aqueous bases.
Reduction: Tin(II) chloride in the presence of hydrochloric acid is a common reducing agent.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate involves the reactivity of the chlorosulfonyl group. This electrophilic group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- Methyl 2-(chlorosulfonyl)benzoate
- Chlorosulfonyl isocyanate
- 6-Chlorosulfonylbenzoxazolin-2-one
Comparison: Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and solubility. Compared to Methyl 2-(chlorosulfonyl)benzoate, the additional methoxy groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions. Chlorosulfonyl isocyanate and 6-Chlorosulfonylbenzoxazolin-2-one, while also containing the chlorosulfonyl group, have different core structures and thus exhibit different reactivities and applications.
Properties
Molecular Formula |
C10H11ClO6S |
|---|---|
Molecular Weight |
294.71 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO6S/c1-15-6-4-7(10(12)17-3)9(18(11,13)14)8(5-6)16-2/h4-5H,1-3H3 |
InChI Key |
VFBSETJXJZQWAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid](/img/structure/B13304376.png)

![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)




![1-[(Thiolan-3-yl)amino]propan-2-ol](/img/structure/B13304424.png)






